3H-2,1-Benzoxathiole 1,1-dioxide
Overview
Description
3H-2,1-Benzoxathiole 1,1-dioxide is a chemical compound with the molecular formula C7H6O3S . It has a molecular weight of 170.186 . The compound is achiral, with no defined stereocenters or E/Z centers .
Synthesis Analysis
The synthesis of this compound has been reported in the literature. For instance, it has been identified as an unusual by-product from the Jacobsen Reaction .Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES notation: O=S1(=O)OCC2=C1C=CC=C2 . The InChI representation is: InChI=1S/C7H6O3S/c8-11(9)7-4-2-1-3-6(7)5-10-11/h1-4H,5H2 .Scientific Research Applications
Synthesis and Chemical Properties
Synthesis and Thermolysis : 3H-2,1-Benzoxathiole 1,1-dioxide is a product of thermolysis of 2H-1,2,3-Benzothiadiazine 1,1-dioxide, indicating its role in the study of heterocyclic systems and sulfene formations (King et al., 1971).
Chlorination Reactions : This compound has been involved in chlorination studies, transforming into various derivatives through chemical reactions, which suggests its potential in synthetic organic chemistry (King et al., 1971).
Building Block in Synthesis : this compound is recognized as a useful building block in the synthesis of new molecular systems with pharmacological properties, highlighting its significance in drug design and development (Hryhoriv et al., 2021).
Biological and Pharmacological Studies
Antimicrobial Activity : Research has shown that derivatives of this compound exhibit antimicrobial properties, particularly against gram-positive strains, indicating its potential in developing new antibiotics (Grygoriv et al., 2017).
Inhibitory Activity on NF-κB : Benzoxathiole derivatives, related to 3H-2,1-Benzoxathiole, have been found to inhibit NF-κB activation, suggesting their role in anti-inflammatory and anticancer therapies (Kim et al., 2008).
Carbonic Anhydrase Inhibitors : Some derivatives act as selective inhibitors of carbonic anhydrase IX and XII, which are overexpressed in hypoxic tumors, arthritis, or cerebral ischemia, thus providing a basis for targeted therapies (Pustenko et al., 2020).
Safety and Hazards
Mechanism of Action
Target of Action
It is known to be an analogue of phenolsulfonphthalein (psp), which is commonly used as a ph indicator .
Mode of Action
The specific mode of action of 3H-2,1-Benzoxathiole 1,1-dioxide is not well-documented. As an analogue of PSP, it may interact with its targets in a similar manner. PSP changes color based on the pH of the environment, indicating yellow color below pH 6.8 and bright pink above pH 8.2 . This suggests that this compound might also interact with its targets based on the pH of the environment.
Biochemical Pathways
As a psp analogue, it may be involved in ph regulation pathways .
Result of Action
As a PSP analogue, it may play a role in indicating pH changes in the environment .
Action Environment
The action, efficacy, and stability of this compound may be influenced by environmental factors such as pH. As a PSP analogue, it changes color based on the pH of the environment . Therefore, the pH of the environment could significantly influence its action and efficacy.
Properties
IUPAC Name |
3H-2,1λ6-benzoxathiole 1,1-dioxide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O3S/c8-11(9)7-4-2-1-3-6(7)5-10-11/h1-4H,5H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDJPPXJZWJEAPT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2S(=O)(=O)O1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00196114 | |
Record name | 3H-2,1-Benzoxathiole 1,1-dioxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00196114 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4430-23-3 | |
Record name | 3H-2,1-Benzoxathiole, 1,1-dioxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4430-23-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3H-2,1-Benzoxathiole 1,1-dioxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004430233 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC50795 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50795 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 3H-2,1-Benzoxathiole 1,1-dioxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00196114 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3H-2,1-benzoxathiole 1,1-dioxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.383 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 3H-2,1-Benzoxathiole 1,1-dioxide | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K87MM28BH9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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